molecular formula C5H4N4NaO3 B075388 1H-Purine-2,6,8(3H)-trione, 7,9-dihydro-, sodium salt CAS No. 1198-77-2

1H-Purine-2,6,8(3H)-trione, 7,9-dihydro-, sodium salt

Cat. No. B075388
CAS RN: 1198-77-2
M. Wt: 191.1 g/mol
InChI Key: NAFSTSRULRIERK-UHFFFAOYSA-M
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Description

“1H-Purine-2,6,8(3H)-trione, 7,9-dihydro-, sodium salt” is also known as sodium hydrogen urate, uric acid monosodium salt, or sodium acid urate . It is a product of the metabolic breakdown of purine nucleotides, specifically adenine and guanine .


Synthesis Analysis

The synthesis of uric acid involves various enzymes that convert the two purine nucleic acids, adenine and guanine, to uric acid . Initially, adenosine monophosphate (AMP) is converted to inosine via two different mechanisms; either first removing an amino group by deaminase to form inosine monophosphate (IMP) followed by dephosphorylation with nucleotidase to form inosine, or by first removing a phosphate group by nucleotidase to form adenosine followed by deamination to form inosine .


Molecular Structure Analysis

Uric acid is a C5H4N4O3 (7,9-dihydro-1H-purine-2,6,8(3H)-trione) heterocyclic organic compound with a molecular weight of 168 Da .


Chemical Reactions Analysis

The enzyme purine nucleoside phosphorylase converts inosine and guanosine to the purine bases, respectively hypoxanthine and guanine, which are both converted to xanthine via xanthine oxidase-oxidation of hypoxanthine and deamination of guanine by guanine deaminase. Xanthine is further oxidized by xanthine oxidase to uric acid .


Physical And Chemical Properties Analysis

Uric acid is a C5H4N4O3 (7,9-dihydro-1H-purine-2,6,8(3H)-trione) heterocyclic organic compound with a molecular weight of 168 Da .

Scientific Research Applications

Role in Human Health

Uric acid is the final product of purine metabolism and is converted to allantoin in most mammals via the uricase enzyme . The accumulation of loss of function mutations in the uricase gene rendered hominoids (apes and humans) to have higher urate concentrations compared to other mammals . The loss of human uricase activity may have allowed humans to survive environmental stressors, evolution bottlenecks, and life-threatening pathogens .

Double-Edged Sword Effect

While high urate levels may contribute to developing gout and cardiometabolic disorders such as hypertension and insulin resistance, low urate levels may increase the risk for neurodegenerative diseases . This double-edged sword effect of uric acid has resurrected a growing interest in urate’s antioxidant role and the uricase enzyme’s role in modulating the risk of obesity .

Role in Adaptation

Researchers have been actively trying to elucidate the health benefits of uric acid, its role in adaptation to different environments, and potentially inform the development of less immunogenic uricase-based gout therapy .

Role in Gout

Increased urate production or underexcretion of uric acid can increase serum urate levels beyond the solubility threshold, accelerating the formation of monosodium urate (MSU) crystals in and around the joints . Mobilization of MSU crystals could trigger an inflammatory response known as gout flares .

Role in Metabolic Syndrome

Hyperuricemia and gout are primarily attributed to genetic factors, along with lifestyle factors like consuming a purine-rich diet, alcohol and/or fructose intake, and physical activity . Numerous studies have reported various comorbidities linked to hyperuricemia or gout .

Role in Neurological Diseases

The relationship between uric acid and neurological diseases is a topic of ongoing research . Low urate levels may increase the risk for neurodegenerative diseases .

Role in Cardiovascular Diseases

Uric acid has been linked to cardiovascular diseases . High urate levels may contribute to developing cardiometabolic disorders such as hypertension .

Role in Synovitis

Uric acid sodium salt has been used as a suspension in NaCl for intra-articular administration to experimental animals to induce synovitis .

Safety And Hazards

Uric acid is the established etiological agent of the severe, acute, and chronic inflammatory arthritis, gout, and is implicated in the initiation and progress of the metabolic syndrome .

Future Directions

Uric acid is the predominant anti-oxidant molecule in plasma and is necessary and sufficient for induction of type 2 immune responses. These properties may explain its protective potential in neurological and infectious diseases, mainly schistosomiasis . The pivotal protective potential of uric acid against blood-borne pathogens and neurological and autoimmune diseases is yet to be established .

properties

InChI

InChI=1S/C5H4N4O3.Na/c10-3-1-2(7-4(11)6-1)8-5(12)9-3;/h(H4,6,7,8,9,10,11,12);
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDKLKFULWJYRCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=C(NC(=O)N1)NC(=O)NC2=O.[Na]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4NaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

134-69-0
Record name 1H-Purine-2,6,8(3H)-trione, 7,9-dihydro-, sodium salt (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=134-69-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

191.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Monosodium urate (crystals)

CAS RN

1198-77-2
Record name Monosodium urate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1198-77-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Purine-2,6,8(3H)-trione, 7,9-dihydro-, sodium salt (1:1)
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Record name 7,9-dihydro-1H-purine-2,6,8(3H)-trione, monosodium salt
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does uric acid sodium salt influence the immune response?

A: Research suggests uric acid sodium salt can exert differential effects on humoral and cellular immune responses. In a study using BALB/c mice, uric acid sodium salt as an adjuvant did not enhance antibody response to trichosanthin (TCS) antigen. In fact, it significantly reduced the response compared to TCS alone []. Conversely, it enhanced delayed-type hypersensitivity (DTH) and lymphocyte proliferation, indicating a stimulatory effect on cellular immunity [].

Q2: What are the potential therapeutic applications of uric acid sodium salt in gouty arthritis?

A: While uric acid sodium salt injection is a common method for inducing gouty arthritis in animal models [, , ], research suggests potential therapeutic avenues for managing gouty arthritis. A study investigating pricking bloodletting therapy in rats with gouty arthritis found that treatment led to increased interleukin-10 (IL-10) expression in the ankle joint []. This increase correlated with a reduction in joint swelling, suggesting a possible anti-inflammatory role of IL-10 mediated by the therapy []. Additionally, aqueous extracts of Sigesbeckia orientalis have shown promise in reducing inflammation in gouty arthritis models, potentially by inhibiting the JNK signaling pathway [].

Q3: Does uric acid sodium salt play a role in periodontal inflammation?

A: Emerging research suggests a potential link between uric acid sodium salt and periodontal inflammation. One study found that gingipains, proteases produced by the bacterium Porphyromonas gingivalis (a key player in periodontitis), can increase uric acid production in THP-1 macrophages []. This increase is mediated by upregulation and activation of xanthine oxidoreductase, the enzyme responsible for uric acid production []. Furthermore, uric acid sodium salt was shown to induce inflammation in human keratinocytes, suggesting its potential role as a mediator of inflammation in periodontal tissues [].

Q4: Can dietary interventions impact uric acid metabolism in broilers?

A: Studies in broilers provide insights into uric acid metabolism manipulation. Supplementation with allopurinol, a xanthine oxidase inhibitor, significantly reduced uric acid concentrations in the liver of broilers [, ]. Conversely, inosine supplementation increased total xanthine oxidoreductase activity in the liver [], highlighting the interplay between dietary components and uric acid metabolism.

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